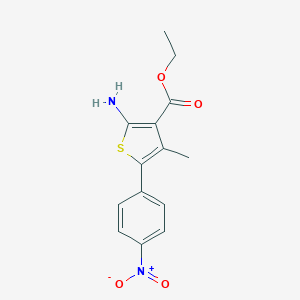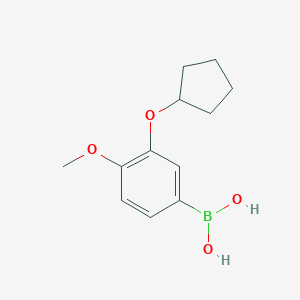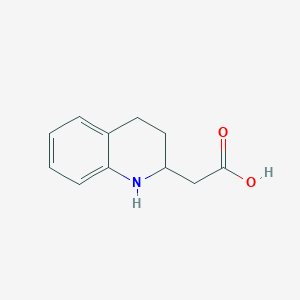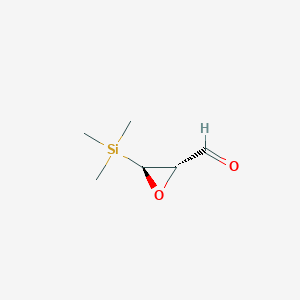
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as TMSOCA and is a highly reactive aldehyde that is used in various chemical reactions. In
Mecanismo De Acción
The mechanism of action of TMSOCA is not well understood. However, it is believed that TMSOCA reacts with various nucleophiles such as amines and alcohols to form adducts. These adducts can then be further modified to form various compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of TMSOCA. However, it is believed that TMSOCA is relatively non-toxic and does not have any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TMSOCA is its ability to act as a chiral building block in the synthesis of various compounds. Additionally, TMSOCA is relatively easy to synthesize and is commercially available. However, one of the limitations of TMSOCA is its reactivity. TMSOCA is highly reactive and can be difficult to handle in certain reactions.
Direcciones Futuras
There are several future directions for the research of TMSOCA. One potential direction is the development of new synthetic methods for TMSOCA. Additionally, TMSOCA could be used as a building block in the synthesis of new pharmaceutical compounds. Furthermore, the mechanism of action of TMSOCA could be further explored to better understand its reactivity and potential applications.
Conclusion:
In conclusion, TMSOCA is a highly reactive aldehyde that has gained significant attention in the scientific research community due to its unique properties and potential applications. TMSOCA has been used in various scientific research applications, including the synthesis of chiral alcohols and pharmaceutical compounds. While there is limited information available on the biochemical and physiological effects of TMSOCA, it is relatively non-toxic and does not have any significant adverse effects. There are several future directions for the research of TMSOCA, including the development of new synthetic methods and the exploration of its mechanism of action.
Métodos De Síntesis
The synthesis of TMSOCA involves the reaction of (2S,3S)-3-trimethylsilyloxirane with chloral in the presence of a catalyst. This reaction results in the formation of TMSOCA. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran. The yield of TMSOCA can vary depending on the reaction conditions, but typically ranges from 50-70%.
Aplicaciones Científicas De Investigación
TMSOCA has been used in various scientific research applications due to its unique properties. One of the most common applications of TMSOCA is in the synthesis of chiral alcohols. TMSOCA can be used as a chiral building block in the synthesis of these alcohols. Additionally, TMSOCA has been used in the synthesis of various pharmaceutical compounds.
Propiedades
Número CAS |
163748-82-1 |
|---|---|
Nombre del producto |
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde |
Fórmula molecular |
C6H12O2Si |
Peso molecular |
144.24 g/mol |
Nombre IUPAC |
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C6H12O2Si/c1-9(2,3)6-5(4-7)8-6/h4-6H,1-3H3/t5-,6-/m0/s1 |
Clave InChI |
VGQWBMHMHOPENN-WDSKDSINSA-N |
SMILES isomérico |
C[Si](C)(C)[C@H]1[C@@H](O1)C=O |
SMILES |
C[Si](C)(C)C1C(O1)C=O |
SMILES canónico |
C[Si](C)(C)C1C(O1)C=O |
Sinónimos |
Oxiranecarboxaldehyde, 3-(trimethylsilyl)-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



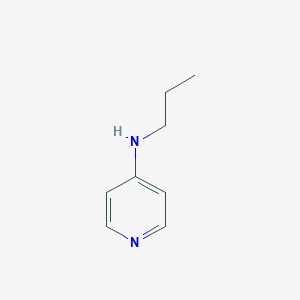
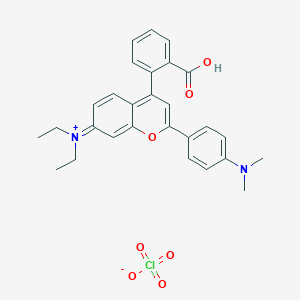
![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)
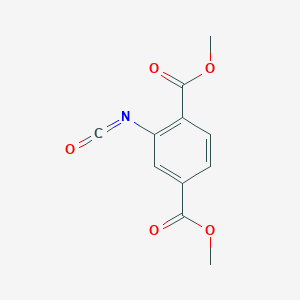
![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)

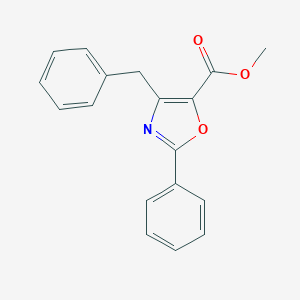

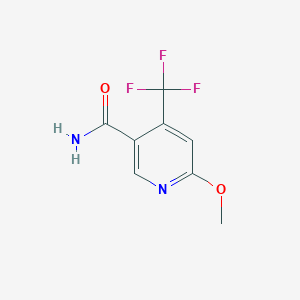
![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)
